molecular formula C9H5ClFN B169070 2-Chloro-8-fluoroquinoline CAS No. 124467-23-8

2-Chloro-8-fluoroquinoline

Cat. No. B169070
Key on ui cas rn: 124467-23-8
M. Wt: 181.59 g/mol
InChI Key: CSPMWYOOKWBXRI-UHFFFAOYSA-N
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Patent
US08193199B2

Procedure details

8-Fluoroquinolin-2(1H)-one (26 g, 159 mmol) was slurried phosphoryl trichloride (163 mL, 1753 mmol, 11 eq) and heated to 125 for 2 h. The reaction was cooled to rt and poured onto 1.2 L of ice water with vigorous stirring. When mixture had cooled to rt, the orange solid was filtered and washed with water and dried under vacuum overnight to afford 27 g of crude material. The crude material was recrystallized from hexanes by dissolving in ˜700 mL of hexanes at reflux and decanting away from residual tar. The hexane solution was cooled to 0° C. and the precipitate 2-chloro-8-fluoroquinoline was filtered. The mother liquor was concentrated in vacuo and recrystallized from hexanes to obtain a second crop of 2-chloro-8-fluoroquinoline. 1H NMR (400 MHz, CDCl3) δ ppm 8.14 (dd, J=8.6, 1.2 Hz, 1H), 7.62 (br d, 1H), 7.52 (td, J=7.8, 4.7 Hz, 1H), 7.45 (m, 2H). 1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
163 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[CH:8]=[CH:7]2.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[C:2]([F:1])[CH:3]=[CH:4][CH:5]=2)[N:10]=1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
FC=1C=CC=C2C=CC(NC12)=O
Step Two
Name
Quantity
163 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
1.2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 125 for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
When mixture had cooled to rt
FILTRATION
Type
FILTRATION
Details
the orange solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford 27 g of crude material
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized from hexanes
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in ˜700 mL of hexanes
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
decanting away from residual tar
TEMPERATURE
Type
TEMPERATURE
Details
The hexane solution was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate 2-chloro-8-fluoroquinoline was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C=CC=C2C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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